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molecular formula C10H20N2O B8737143 N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide CAS No. 20166-75-0

N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide

Cat. No. B8737143
M. Wt: 184.28 g/mol
InChI Key: ZZSGYARVLIMPBM-UHFFFAOYSA-N
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Patent
US04528350

Procedure details

A total of 820 g (3.8 moles) N-(N',N',2,2-tetramethyl-3-aminopropyl)-3-methoxypropionamide was fed continuously to an evaporator flask heated to 170° to 180° C., and the vapors were conducted under a vacuum of 14 millibars to a reaction tube 1 meter long and 3 cm in diameter which was heated externally, by means of a strip heater, to 300° C. and was filled with alumina beads impregnated with 10% sodium hydroxide. With a head temperature ranging from 150° to 220° C., about 475 g of a yellow oil was collected over a period of 2 hours, which for further purification was distilled once more in a high vacuum. 383 g (2.1 moles=52% of theory, based on 3-methoxypropionamide) of a product having a boiling point0.2 of 98° to 102° C. was obtained.
Name
N-(N',N',2,2-tetramethyl-3-aminopropyl)-3-methoxypropionamide
Quantity
820 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][C:4]([CH3:14])([CH3:13])[CH2:5][NH:6][C:7](=[O:12])[CH2:8][CH2:9]OC.[OH-].[Na+]>>[CH3:15][N:2]([CH3:1])[CH2:3][C:4]([CH3:14])([CH3:13])[CH2:5][NH:6][C:7](=[O:12])[CH:8]=[CH2:9] |f:1.2|

Inputs

Step One
Name
N-(N',N',2,2-tetramethyl-3-aminopropyl)-3-methoxypropionamide
Quantity
820 g
Type
reactant
Smiles
CN(CC(CNC(CCOC)=O)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 170° to 180° C.
CUSTOM
Type
CUSTOM
Details
the vapors were conducted under a vacuum of 14 millibars to a reaction tube
ADDITION
Type
ADDITION
Details
was filled with alumina
CUSTOM
Type
CUSTOM
Details
ranging from 150° to 220° C.
CUSTOM
Type
CUSTOM
Details
about 475 g of a yellow oil was collected over a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
which for further purification
DISTILLATION
Type
DISTILLATION
Details
was distilled once more in a high vacuum
CUSTOM
Type
CUSTOM
Details
a boiling point0.2 of 98° to 102° C.
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
CN(CC(CNC(C=C)=O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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